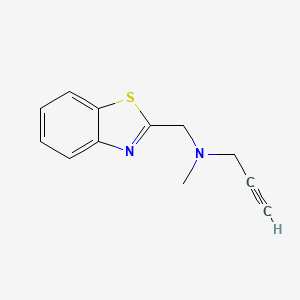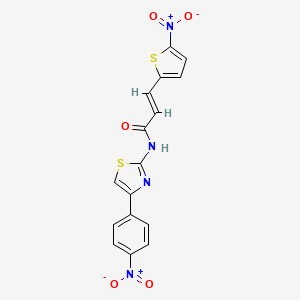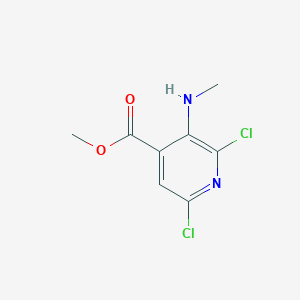![molecular formula C15H11NO5S B2656661 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid CAS No. 941252-66-0](/img/structure/B2656661.png)
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thioether linkage, and a nicotinic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a suitable thioether precursorThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The thioether linkage and nicotinic acid derivative can also contribute to the compound’s overall biological activity by affecting cellular pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane.
Nicotinic acid derivatives: Compounds such as nicotinamide and isonicotinic acid.
Uniqueness
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid is unique due to its combination of a benzo[d][1,3]dioxole moiety, a thioether linkage, and a nicotinic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-11(9-3-4-12-13(6-9)21-8-20-12)7-22-14-10(15(18)19)2-1-5-16-14/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASPLWYWDPMVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)

![3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2656587.png)

![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2656590.png)
![6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656592.png)




![3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2656598.png)

